Crystal Structure Divergence: Monoclinic P2₁/n Packing of the Morpholino Derivative Versus Triclinic P-1 Packing of the Piperidine Analog
A direct single-crystal X-ray diffraction study by Koblavi-Mansilla et al. (2017) determined the crystal structures of both 2-morpholino-5-nitrobenzaldehyde and its piperidine analog 5-nitro-2-(piperidino)benzaldehyde under comparable conditions [1]. The morpholino derivative crystallizes in the monoclinic space group P2₁/n with unit cell parameters a = 8.419(2) Å, b = 7.437(1) Å, c = 17.758(1) Å, β = 96.888(1)°, Z = 4, and calculated density d_c = 1.421 g/cm³, with a final R factor of 0.0534 [1][2]. In stark contrast, the piperidine analog crystallizes in the triclinic space group P-1 with a = 5.686 Å, b = 10.102 Å, c = 10.221 Å, α = 80.767°, β = 80.733°, γ = 86.034°, and a higher final R factor of 0.072 (0.0453 for significantly intense reflections) [3]. The morpholine ring adopts a chair conformation in the solid state, and crystal packing is governed by hydrogen bonding interactions that are absent in the piperidine analog due to the lack of the ether oxygen [1].
| Evidence Dimension | Crystal system, space group, and unit cell parameters |
|---|---|
| Target Compound Data | Monoclinic P2₁/n; a=8.419(2)Å, b=7.437(1)Å, c=17.758(1)Å, β=96.888(1)°, Z=4, d_c=1.421 g/cm³, R=0.0534 |
| Comparator Or Baseline | 5-Nitro-2-(piperidino)benzaldehyde: Triclinic P-1; a=5.686Å, b=10.102Å, c=10.221Å, α=80.767°, β=80.733°, γ=86.034°, R=0.072 (overall) |
| Quantified Difference | Different crystal systems (monoclinic vs triclinic); unit cell volume differs (target ~1110 ų vs comparator ~571 ų); density difference ~0.16 g/cm³ |
| Conditions | Single-crystal X-ray diffraction at ambient temperature (295 K for piperidine analog); MoKα radiation (λ=0.71073 Å) |
Why This Matters
Different crystal packing directly impacts solid-state stability, solubility, melting point, and formulation behavior; for procurement decisions where solid-form consistency is critical (e.g., crystallography-grade material, formulation studies), the morpholino derivative offers a structurally distinct and well-characterized crystalline phase that cannot be reproduced by the piperidine analog.
- [1] Koblavi-Mansilla, F., Koné, M., N'Gouan, A. J., & Yapo, Y. M. (2017). Crystal structures of 2-morpholino-5-nitrobenzaldehyde and 5-Nitro-2-(piperidino)benzaldehyde. Semantic Scholar. Corpus ID: 166219365. View Source
- [2] Academia.edu / CRYSTAL STRUCTURE OF 2-MORPHOLINO-5-NITROBENZALDEHYDE (2017). 2-morpholino-5-nitrobenzaldehyde crystallizes in monoclinic P2₁/n with a=8.419(2)Å, b=7.437(1)Å, c=17.758(1)Å, β=96.888(1)°, Z=4, dc=1.421 g/cm³, R=0.0534. View Source
- [3] Crystallography Open Database. Entry 2223939: 5-Nitro-2-(piperidin-1-yl)benzaldehyde. Acta Crystallographica Section E (2009), 65, o2880. N'Gouan, A. J., Mansilla-Koblavi, F., Timotou, A., Adjou, A., & Ebby, N. View Source
